Pecazine

Beschreibung

Historical Context of Pecazine in Psychopharmacology Research

The history of this compound in psychopharmacology is intertwined with the broader development of psychotropic drugs, particularly the phenothiazines, which revolutionized the treatment of mental illness in the mid-20th century. nih.govescholarship.org

Early Synthesis and Initial Research Interests

This compound was first synthesized in 1953 by Wilhelm Schuler and Otto Nieschulz. wikipedia.org Following its synthesis, it was rapidly introduced into psychiatric practice. wikipedia.org Early research interests centered on its potential as an "ataractic," a term used at the time to describe a drug that could produce tranquility without significant sedation or hypnosis. wikipedia.org It was initially considered potentially interchangeable with chlorpromazine (B137089), another prominent phenothiazine (B1677639), although with a distinct profile of effects. wikipedia.org this compound was noted for having less sedative properties and a potentially lower risk of extrapyramidal symptoms compared to chlorpromazine, attributed to its potent parasympatholytic and anticholinergic effects. wikipedia.org

Evolution of Research Perspectives on this compound's Therapeutic Scope

As research progressed, the initial perspectives on this compound's therapeutic breadth began to shift. While initially considered for its tranquilizing effects, studies conducted as early as 1958 started to report its inferiority compared to other phenothiazines in treating conditions like schizophrenia. wikipedia.org A double-blind, randomized controlled trial in 1960 found this compound to be no more effective than a placebo in certain contexts. wikipedia.org Subsequent research further indicated that this compound, similar to the structurally related compound promethazine, essentially lacked antipsychotic activity. wikipedia.org This led to a re-evaluation of its therapeutic scope within the research community.

Withdrawal from Clinical Practice and Subsequent Re-evaluation in Research

This compound was eventually withdrawn from the market due to being implicated in cases of agranulocytosis, a serious adverse effect. wikipedia.orgncats.io This withdrawal from clinical use significantly impacted research interest in this compound as a therapeutic agent for psychiatric conditions. However, its withdrawal from clinical practice did not mark the end of academic interest. More recently, this compound has experienced a re-evaluation in research, with studies exploring its potential in entirely different areas, such as its activity as a MALT1 and RANKL inhibitor. wikipedia.orgguidetopharmacology.org

Contemporary Research Landscape of this compound: Shifting Paradigms

The contemporary research landscape for this compound reflects a notable shift in focus away from its historical use in psychopharmacology. Current academic interest is primarily directed towards investigating its non-psychotropic pharmacological properties. Research has identified this compound as a potent and selective inhibitor of MALT1 protease. medchemexpress.commedchemexpress.com Studies have explored its effects on the viability of activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cells, demonstrating that this compound can decrease cell viability and enhance apoptosis in these cells in vitro. medchemexpress.commedchemexpress.com Furthermore, research using murine models of DLBCL xenografts has shown that this compound can interfere with tumor growth and induce apoptosis in vivo. medchemexpress.com Beyond MALT1 inhibition, this compound has also been investigated for its inhibitory effects on RANKL-induced osteoclast formation, suggesting potential research avenues in bone biology. medchemexpress.com This contemporary research highlights a paradigm shift, where this compound is now studied for its molecular interactions and potential in areas like oncology and immunology, distinct from its original psychopharmacological applications. medchemexpress.commedchemexpress.compatsnap.com

Here is a table summarizing some key research findings on this compound's contemporary activity:

| Research Area | Observed Activity | Relevant Findings |

| MALT1 Protease Inhibition | Potent and selective inhibitor of MALT1 protease. medchemexpress.commedchemexpress.com | IC50 values reported for GSTMALT1 full length (0.83 µM) and GSTMALT1 325-760 (0.42 µM). medchemexpress.commedchemexpress.com |

| Oncology (DLBCL) | Decreases viability and enhances apoptosis in ABC-DLBCL cells. medchemexpress.commedchemexpress.com | In vitro studies show decreased cell viability in ABC-DLBCL lines (HBL1, OCI-Ly3, U2932, TMD8) at 5-20 µM. medchemexpress.commedchemexpress.com |

| Interferes with tumor growth and induces apoptosis in vivo models of DLBCL. medchemexpress.com | Daily administration (16 mg/kg, i.p.) impaired expansion of OCI-Ly10 cells in NSG mice. medchemexpress.com | |

| Bone Biology | Inhibits RANKL-induced osteoclast formation. medchemexpress.com | Treatment of mouse bone marrow precursor cells with this compound acetate (B1210297) strongly inhibited osteoclast formation. medchemexpress.com |

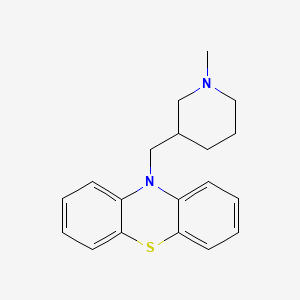

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHCDHNUZWWAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2975-36-2 (mono-hydrochloride) | |

| Record name | Pecazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046177 | |

| Record name | Pecazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-89-9 | |

| Record name | 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pecazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pecazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pecazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH34873A38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Neuropharmacological Research of Pecazine

Elucidation of Pecazine's Receptor Binding Affinities

Studies have investigated the binding characteristics of this compound to various neurotransmitter receptors to understand its pharmacological profile. Receptor binding affinity is a crucial aspect of characterizing a drug's potential effects, indicating the strength with which it binds to a specific receptor. arxiv.orgmdpi.com

Early Investigations into Dopaminergic and Serotonergic System Interactions

Early research into this compound explored its interactions with dopaminergic and serotonergic systems, key targets for many psychoactive medications. The dopaminergic system is involved in various functions, including motor control, reward processing, mood regulation, and decision-making. mdpi.commdpi.comfrontiersin.org The serotonergic system, through its widespread projections and diverse receptor subtypes, plays a role in mood, cognition, and behavior. frontiersin.orgfrontiersin.orgnih.govmdpi.com While some phenothiazines are known to antagonize dopamine (B1211576) D2 receptors, contributing to their antipsychotic effects, the specific interactions of this compound with these systems have been a subject of investigation. nih.govfrontiersin.org Research has explored how this compound might influence the activity of these neurotransmitter systems, which can have implications for its observed effects.

Comparative Receptor Profiling with Related Phenothiazines

Comparative studies have been conducted to profile the receptor binding affinities of this compound alongside other phenothiazine (B1677639) derivatives. Phenothiazines share a common chemical structure but can exhibit different pharmacological profiles based on their side chains and resulting interactions with various receptors. nih.govbond.edu.auscience.gov By comparing this compound's binding data to that of related compounds like chlorpromazine (B137089) or promethazine, researchers can gain insights into the structural determinants of receptor selectivity and potency within this class of drugs. These comparisons help to differentiate the potential neuropharmacological effects of this compound from those of other phenothiazines.

Cellular and Molecular Neurobiology Studies of this compound's Actions

Beyond receptor binding, research has delved into the cellular and molecular effects of this compound within the nervous system.

In Vitro Studies on Neuronal Signaling Pathways

In vitro studies have been conducted to investigate how this compound affects neuronal signaling pathways. These studies often involve the use of cultured neurons or cell lines expressing specific receptors to examine the downstream effects of this compound binding. Research in this area can explore this compound's influence on intracellular signaling cascades, such as those involving G proteins, ion channels, or enzyme activity, which are triggered by receptor activation or blockade. selleckchem.commedchemexpress.comresearchgate.net Understanding these cellular events provides a more detailed picture of how this compound exerts its effects at a fundamental level.

Investigations into Neurochemical Modulation

Investigations into neurochemical modulation by this compound examine its impact on the synthesis, release, reuptake, or metabolism of neurotransmitters. nih.govnih.gov While receptor binding studies reveal where a drug acts, neurochemical modulation studies explore how it might alter the availability or turnover of neurotransmitters in the synaptic cleft. This can involve measuring neurotransmitter levels or the activity of enzymes involved in neurotransmitter synthesis or degradation in the presence of this compound. Such research contributes to understanding the broader impact of this compound on neurochemical transmission.

Research on Neurobiological Substrates of Behavioral Effects (Historical Context)

Historically, research into the neurobiological substrates underlying the behavioral effects of psychoactive compounds like this compound often involved investigating their impact on neurotransmitter systems and related pathways. While specific historical research detailing this compound's precise effects on neurobiological substrates in relation to its behavioral outcomes is limited in the provided search results, the broader context of neuropharmacological research at the time focused on understanding how these agents interacted with the central nervous system to produce their observed effects. Studies on other phenothiazines, for instance, examined their impact on structures like the cerebral cortex and their influence on neurotransmitter levels, such as dopamine, norepinephrine, and serotonin, which are known to be involved in behavioral regulation. archive.orgnih.gov The concept of patterns of neuropathogenic mechanisms from cell to molecule was postulated as a working hypothesis in the study of the effects of phenothiazines on the rat brain. archive.org Research into behavioral characteristics and neurobiological substrates has also drawn parallels between behaviors elicited by certain procedures, such as Pavlovian sign-tracking, and symptoms observed in conditions like drug abuse, highlighting the involvement of dopamine pathways and changes in monoamine neurotransmitter levels in forebrain areas. nih.govnih.gov

Preclinical Pharmacological Characterization of this compound

Preclinical pharmacological characterization of compounds like this compound historically involved a range of studies, primarily utilizing animal models, to evaluate their potential therapeutic effects and understand their mechanisms of action before human trials. This process aimed to bridge the gap between basic research and clinical application. mdpi.com

Animal Models in Behavioral Pharmacology Research (Historical Context)

Historically, animal models have been fundamental tools in behavioral pharmacology research, including the preclinical evaluation of psychotropic drugs like this compound. nih.gov These models were employed to assess the effects of compounds on various animal behaviors, which were considered relevant to human conditions or indicative of central nervous system activity. Conventional models often involved inducing or suppressing specific animal behaviors or antagonizing effects induced by compounds known to have psychotic potential. nih.gov While useful, a major limitation of these early models was their acute nature and focus on single neurotransmitter systems, which contrasted with the chronic and multifactorial nature of many psychiatric disorders. nih.gov Despite these limitations, animal models provided a crucial platform for efficacy and safety testing. mdpi.comfrontiersin.org Rodent models, for example, were used to study pain pathways and evaluate potential treatments using tests like the hot-plate and tail-flick assays, although these reflex-based models did not fully capture the complexity of conditions involving emotional and cognitive components. frontiersin.org More complex models integrating sensory and affective dimensions were recognized as necessary. frontiersin.org

Evaluation of Central Nervous System Engagement in Preclinical Studies

Evaluation of central nervous system (CNS) engagement in preclinical studies is a critical step in drug development to confirm that a compound reaches and interacts with its intended targets in the brain. chdr.nlwcgclinical.com For compounds like this compound, historically considered a neuroleptic, demonstrating CNS engagement was essential. While specific historical preclinical data on this compound's CNS engagement from the searches is limited, the general approaches in preclinical CNS research involve assessing the compound's ability to cross the blood-brain barrier and interact with neurochemical systems. chdr.nlprecisionformedicine.com Modern preclinical strategies aim to link CNS function to pharmacology and utilize biomarkers to assess pharmacodynamic effects on drug-sensitive CNS functions. chdr.nl This can involve measuring relevant drug exposures in cerebrospinal fluid or observing changes in neuroendocrine hormone release or electroencephalogram (EEG) patterns. chdr.nl The use of behavioral tests in animal models, discussed in other sections, also indirectly provides evidence of CNS engagement by demonstrating alterations in behaviors mediated by the central nervous system.

Neurophysiological Assessment in Animal Models

Neurophysiological assessment in animal models historically played a role in understanding the effects of neuropharmacological agents like this compound on brain function. These assessments aimed to measure physiological changes in the nervous system in response to drug administration. While detailed historical neurophysiological data specifically for this compound in animal models was not extensively found in the provided results, general methods in neurophysiological assessment in rodents have included observing changes in spontaneous motor activity, motor coordination, and responses in tests like the hole-board test, which can indicate effects on CNS function. mdpi.comnih.gov For example, a decrease in locomotor activity in the open field test can suggest a depressing effect on the CNS. mdpi.com Motor coordination tests, such as the rotarod test, are used to detect motor weakness, which can be a manifestation of CNS depression. mdpi.com Neurobehavioral observation batteries, adapted from early descriptions, have been used to identify undesired effects on the central and peripheral nervous systems, involving the scoring of various signs. nih.gov These assessments, when conducted with standardized methodologies, aim to provide objective and reproducible data on the neurobehavioral effects of test substances in rodents. nih.gov

Pharmacokinetic and Metabolic Research of Pecazine

Investigation of Pecazine's Biotransformation Pathways

Detailed clinical or preclinical studies exhaustively identifying the biotransformation pathways of this compound are not extensively documented in publicly available scientific literature. As a phenothiazine (B1677639), it is structurally related to other compounds known to undergo significant metabolism, but specific pathways for this compound have not been characterized.

Enzyme Systems Involved in this compound Metabolism

Specific research identifying the enzyme systems, such as cytochrome P450 (CYP) isoforms, responsible for the metabolism of this compound is not available in the reviewed literature. While studies have detailed the enzymatic pathways for other phenothiazines like perazine, demonstrating the involvement of CYP1A2, CYP3A4, and CYP2C19, similar data for this compound is absent. nih.gov

Metabolite Identification and Characterization Studies

There is a lack of published studies focused on the identification and structural characterization of this compound metabolites. While analytical methods like mass spectrometry were available and used for other phenothiazines, specific metabolite structures for this compound have not been reported. nih.gov An early study from 1966 noted that this compound was among a wide range of phenothiazine derivatives incubated with rat liver preparations to characterize biotransformation products, but the specific findings for this compound were not detailed. researchgate.net

Pharmacokinetic Research Methodologies Applied to this compound

Historical pharmacokinetic data from when this compound was in clinical use is scarce. However, recent preclinical research has explored the pharmacokinetic properties of its enantiomer, (S)-mepazine, in the context of oncology. nih.govelsevierpure.com

Studies on Systemic Disposition

Recent preclinical investigations into (S)-mepazine as a potential cancer therapeutic have provided some insight into its systemic disposition. These studies, conducted in murine models, indicate that (S)-mepazine has suitable pharmacokinetic properties for therapeutic use. nih.gov A key finding from this research is the compound's favorable accumulation in tumor tissue. nih.govnih.gov This preferential distribution to tumor tissue is considered a significant aspect of its activity, potentially allowing for targeted effects on tumor-infiltrating immune cells over systemic ones. nih.govelsevierpure.com

Table 1: Observed Pharmacokinetic Characteristics of (S)-Mepazine

| Property | Finding | Source(s) |

| Cell Permeability | Demonstrates good cell permeability and retention. | nih.gov |

| Tissue Distribution | Shows favorable accumulation in tumor tissue compared to systemic circulation. | nih.govelsevierpure.comnih.gov |

| Overall Assessment | Described as having "suitable" pharmacokinetic properties in non-tumor-bearing animals. | nih.gov |

Research on Excretion Mechanisms

Specific studies detailing the routes and mechanisms of excretion for this compound and its potential metabolites (e.g., renal, biliary) could not be identified in the reviewed scientific literature. Standard methodologies for such investigations, including mass balance studies using radiolabeled compounds, have not been reported for this compound. bioivt.com

Drug-Drug Interaction Research Involving this compound (Historical and Predictive)

Specific clinical or preclinical research focused on the drug-drug interaction profile of this compound is not well-documented. As a phenothiazine with potent anticholinergic effects, interactions with other agents possessing similar properties, or with CNS depressants, would have been a clinical consideration. wikipedia.org However, formal interaction studies are not described in the available literature. This compound was withdrawn from the market due to safety concerns including agranulocytosis, rather than specifically cited drug interactions. wikipedia.org While modern approaches can predict drug interactions, such predictive studies for the withdrawn compound this compound have not been published.

Clinical Efficacy and Safety Research on Pecazine

Historical Clinical Trials and Efficacy Assessments in Psychiatric Disorders

Early in its history, Pecazine was incorporated into psychiatric treatment as an ataractic. wikipedia.org While initially considered interchangeable with chlorpromazine (B137089), later research raised questions about its effectiveness. wikipedia.org

Placebo-Controlled Investigations of this compound's Therapeutic Effectiveness

A double-blind, randomized controlled trial conducted in 1960 found that this compound was no more effective than a placebo. wikipedia.org This finding significantly challenged the perceived therapeutic value of this compound and contributed to the questioning of its place in clinical practice.

Research on Specific Psychiatric Indications (Historical)

Historically, this compound was used as a major tranquilizer. wikipedia.org While initially applied in psychiatric practice as an ataractic, the findings from comparative and placebo-controlled studies indicated limitations in its effectiveness for conditions like schizophrenia. wikipedia.org Subsequent research further suggested that this compound essentially lacked antipsychotic activity. wikipedia.org

Research into this compound's Adverse Effect Profile

Research into this compound's safety profile identified several adverse effects that contributed to its eventual withdrawal from the market. wikipedia.org

Hematological Adverse Events Research (e.g., Agranulocytosis)

This compound was implicated in a number of cases of agranulocytosis. wikipedia.org Agranulocytosis is a severe reduction in the number of granulocytes, a type of white blood cell, which can increase the risk of serious infections. frontiersin.orgresearchgate.net This significant hematological adverse event was a key factor leading to the discontinuation of this compound. wikipedia.org Phenothiazine-induced agranulocytosis, in general, has been noted as a significant hematological side effect with a reported annual frequency. ssu.ac.ir

Neuropsychiatric Side Effect Investigations (e.g., Extrapyramidal Symptoms, Sedation)

This compound was initially believed to have a different side effect profile compared to chlorpromazine, with less sedation and a lower risk of extrapyramidal symptoms due to its potent parasympatholytic and anticholinergic effects. wikipedia.org Extrapyramidal symptoms are drug-induced movement disorders such as tremors, muscle stiffness, and involuntary movements, commonly associated with antipsychotic medications. nih.gov4science.gejournalindj.com While this compound was thought to have a lower propensity for these effects compared to some other neuroleptics, research into its adverse effect profile would have included investigations into such neuropsychiatric effects, alongside its noted sedative properties. wikipedia.org

Systemic Organ Toxicity Research (e.g., Drug-Induced Liver Injury)

Research specifically detailing systemic organ toxicity studies, such as drug-induced liver injury (DILI), for this compound was not found within the provided search results. Drug-induced liver injury is a significant concern in drug development and can be a principal reason for post-marketing withdrawals. frontiersin.orgnih.gov this compound was withdrawn from the market, notably being implicated in cases of agranulocytosis, a severe adverse effect. wikipedia.org While agranulocytosis represents a form of systemic toxicity affecting the hematopoietic system, specific research focused on hepatic or other organ system toxicity for this compound was not identified in the search results.

Research on Tolerability and Discontinuation in Clinical Studies

Detailed research findings specifically on the tolerability and reasons for discontinuation of this compound in clinical studies were not extensively described in the provided search results. Tolerability refers to the degree to which patients can withstand a drug's adverse effects and is crucial for treatment adherence. nih.gov While some early studies from the late 1950s and early 1960s questioned this compound's efficacy compared to other phenothiazines and even found it to be no more effective than placebo in treating schizophrenia, which could lead to discontinuation, comprehensive data specifically analyzing tolerability issues or specific discontinuation rates and reasons in clinical trials for this compound were not located. wikipedia.org

Structure Activity Relationship Sar and Medicinal Chemistry Research for Pecazine Analogs

Phenothiazine (B1677639) Core Modifications and Pharmacological Activity

The phenothiazine core, a three-ring system comprising two benzene (B151609) rings linked by a sulfur and a nitrogen atom, is essential for the activity of this class of drugs. firsthope.co.in Modifications to this core structure can significantly influence the pharmacological profile of phenothiazine derivatives.

Substitution patterns on the phenothiazine ring are critical for activity. For neuroleptic activity, substitution at the 2-position is considered optimal. pharmacy180.comslideshare.net Electron-withdrawing groups at this position generally increase antipsychotic activity. slideshare.net The potency at different positions of substitution on the phenothiazine ring typically follows the order 1 < 4 < 3 < 2. pharmacy180.com

While Pecazine itself does not possess a substituent at the 2-position of the phenothiazine core, the general SAR principles derived from studies on substituted phenothiazines like chlorpromazine (B137089) (which has a chlorine atom at the 2-position) provide context for understanding the impact of core modifications on pharmacological activity within this class. firsthope.co.in Research on phenothiazine derivatives has explored the potential of the scaffold for activities beyond their historical use as antipsychotics, including antitumor effects, by targeting various signaling pathways. nih.govresearchgate.net

Side-Chain Derivatization and Receptor Selectivity Studies

The nature of the side chain attached to the nitrogen atom (N10 position) of the phenothiazine core is a crucial determinant of the molecule's activity and its receptor interactions. pharmacy180.comfirsthope.co.in For typical neuroleptic activity, a three-carbon alkyl side chain terminating in a tertiary amine is generally considered important. firsthope.co.inslideshare.net

This compound features a [(1-methylpiperidin-3-yl)methyl] group as its side chain at the N10 position. nih.govciteab.com This side chain incorporates a piperidine (B6355638) ring. The type of nitrogen-containing ring in the side chain, such as piperidine or piperazine (B1678402), can influence both the potency and the side-effect profile of phenothiazines. firsthope.co.in Phenothiazines with a piperidine side chain are sometimes associated with a higher sedative effect compared to those with a piperazine side chain. firsthope.co.in

Modifications to the side chain, including changes in length, branching, or the nature of the terminal amine, can impact the affinity and selectivity for different receptors, such as dopamine (B1211576) receptors. Studies on other phenothiazine derivatives have shown that the incorporation of piperidine or piperazine rings can lead to potent compounds. pharmacy180.com Bridged piperidine derivatives have also been shown to retain a high degree of activity. pharmacy180.com Research on side-chain modifications is a common strategy in medicinal chemistry to tune the pharmacological properties of lead compounds and achieve selectivity for specific receptor subtypes. nih.govrsc.org

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling techniques play a significant role in modern medicinal chemistry research, including the study of phenothiazine derivatives like this compound. researchgate.netkallipos.gr These methods allow for the investigation of molecular structure, physicochemical properties, and interactions with biological targets at a computational level. kallipos.gr

Molecular modeling, including techniques such as molecular docking and pharmacophore modeling, can be used to predict the binding modes and affinities of molecules to receptor sites. researchgate.netnih.govnih.gov This is particularly valuable in SAR analysis and lead optimization, helping to understand how structural changes affect binding interactions. nih.gov

For phenothiazines, computational studies have been utilized to explore their interactions with dopamine receptors. Molecular models have been used to investigate conformations that might mimic dopamine, potentially explaining their activity at dopamine receptors. nih.gov Potential energy calculations can support observations made with molecular models and suggest active conformations. nih.gov

Emerging Therapeutic Research Avenues for Pecazine

Pecazine as a MALT1 Inhibitor: Molecular and Cellular Research

This compound has been identified as an allosteric inhibitor of MALT1 protease activity. guidetopharmacology.org MALT1 is a paracaspase that plays a critical role in immune signaling, particularly in the activation of NF-κB, a transcription factor involved in immune and inflammatory responses. patsnap.comfrontiersin.org Aberrant MALT1 activity has been implicated in various diseases, including certain cancers and autoimmune disorders. patsnap.com

Mechanisms of MALT1 Paracaspase Inhibition

MALT1 functions as a scaffolding protein within the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for antigen-receptor dependent transcriptional responses, including those mediated by NF-κB. frontiersin.orgguidetopharmacology.org Beyond its scaffolding role, MALT1 possesses arginine-directed proteolytic activity. frontiersin.org this compound has been shown to selectively inhibit the cleavage activity of both recombinant and cellular MALT1 through a noncompetitive mechanism. nih.gov This inhibition prevents the excessive activation of NF-κB signaling. patsnap.comnih.gov

In Vitro and In Vivo Studies of Immunomodulatory Effects

Research indicates that MALT1 inhibition can modulate immune responses. In vitro studies have shown that this compound can inhibit anti-apoptotic NF-κB signaling in MALT1-dependent cells. nih.gov In vivo studies using mouse models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have reported that MALT1 inhibition by this compound (also referred to as mepazine) demonstrates efficacy in reducing disease severity. guidetopharmacology.org Additionally, studies have explored the effects of MALT1 inhibitors on proinflammatory cells and regulatory T-cells, showing suppression of proinflammatory cytokine production from activated human T-cells and monocyte-derived macrophages, and attenuation of B-cell proliferation in vitro. nih.gov

Research on Potential Applications in Lymphoma and Immune-Related Disorders

The proteolytic activity of MALT1 is essential for the survival of activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL), a subtype of non-Hodgkin lymphoma. patsnap.comnih.gov Studies have investigated this compound and other phenothiazine (B1677639) derivatives as small molecule inhibitors of MALT1 protease for the treatment of aggressive ABC-DLBCL. nih.gov These compounds have shown selective toxic effects on MALT1-dependent ABC-DLBCL cells in vitro and in vivo, providing conceptual support for their potential clinical application in this context. nih.gov Furthermore, MALT1 inhibitors are being explored for their potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, by reducing inflammation. patsnap.com Research also suggests potential applications in inflammatory bowel diseases. patsnap.com

Table 1: Summary of this compound's Effects as a MALT1 Inhibitor

| Target/Pathway | Effect of this compound | In Vitro Findings | In Vivo Findings | Potential Therapeutic Area |

| MALT1 Protease Activity | Inhibition (allosteric, noncompetitive) | Inhibits cleavage activity of recombinant and cellular MALT1. guidetopharmacology.orgnih.gov Inhibits anti-apoptotic NF-κB signaling. nih.gov | - | Lymphoma, Immune-Related Disorders |

| NF-κB Signaling | Inhibition (downstream of MALT1) | Elicits toxic effects selectively on MALT1-dependent ABC-DLBCL cells. nih.gov | Elicits toxic effects selectively on MALT1-dependent ABC-DLBCL cells. nih.gov | Lymphoma |

| Immunomodulation | Modulation of immune responses | Suppresses proinflammatory cytokine production; attenuates B-cell proliferation. nih.gov | Reduces disease severity in mouse models of autoimmune disease. guidetopharmacology.org | Immune-Related Disorders |

This compound as a RANKL Inhibitor: Investigational Studies

This compound is also recognized as a RANKL inhibitor. guidetopharmacology.org The RANKL/RANK/OPG system is a key regulator of bone metabolism, controlling the balance between bone resorption and formation. mdpi.comfoliamedica.bg RANKL, by binding to its receptor RANK on osteoclast precursors and mature osteoclasts, promotes osteoclast differentiation, maturation, and activation, leading to bone resorption. foliamedica.bgclinmedjournals.orgpatsnap.com

Molecular Basis of RANKL Pathway Modulation

RANKL binding to RANK triggers intracellular signaling cascades that ultimately activate osteoclasts. clinmedjournals.org This interaction is crucial for osteoclast differentiation from precursor cells. clinmedjournals.orgsemanticscholar.org While the precise molecular mechanism by which this compound inhibits RANKL is still under investigation, studies have shown that this compound acetate (B1210297) strongly inhibited RANKL-induced osteoclast formation in mouse bone marrow precursor cells. medchemexpress.comnih.gov Interestingly, this inhibitory effect on osteoclastogenesis was observed to be independent of MALT1 deficiency, suggesting a MALT1-independent mechanism of action for this compound in modulating the RANKL pathway. medchemexpress.comnih.gov The RANKL-RANK signaling pathway involves the activation of downstream factors such as NF-κB and AP-1, which are important for osteoclastogenesis. nih.gov

Research on Bone Metabolism and Inflammatory Processes

The RANKL/RANK/OPG system plays a significant role in both physiological bone remodeling and pathological bone resorption. foliamedica.bg Dysregulation of this system is implicated in various conditions characterized by excessive bone loss. mdpi.compatsnap.com Furthermore, the RANK/RANKL/OPG system is involved in inflammatory processes, as inflammatory conditions can affect the balance of RANKL and OPG, influencing bone metabolism. mdpi.comclinmedjournals.org Research on this compound acetate has demonstrated its ability to inhibit RANKL-induced osteoclast formation and the expression of several osteoclast markers, such as TRAP, cathepsin K, and calcitonin, in mouse bone marrow precursor cells. medchemexpress.comnih.gov These findings suggest a potential role for this compound in conditions involving excessive bone resorption.

Table 2: Summary of this compound's Effects as a RANKL Inhibitor

| Target/Pathway | Effect of this compound | In Vitro Findings | In Vivo Findings | Potential Therapeutic Area |

| RANKL/RANK Pathway | Inhibition | Strongly inhibits RANKL-induced osteoclast formation in mouse bone marrow precursor cells. medchemexpress.comnih.gov Inhibits expression of osteoclast markers (TRAP, cathepsin K, calcitonin). medchemexpress.comnih.gov | - | Bone Metabolism Disorders, Inflammatory Processes affecting bone |

| Osteoclastogenesis | Inhibition | Inhibits RANKL-induced differentiation of osteoclast precursors. medchemexpress.comnih.gov | - | Bone Metabolism Disorders |

Novel Target Discovery and Off-Target Activity Research

Recent research has explored this compound's interactions with various biological targets beyond its historical use as a neuroleptic guidetopharmacology.orgwikipedia.orgscience.govscience.gov. This includes investigations into its potential as an inhibitor of specific enzymes and its effects on cellular processes like glucose uptake wikipedia.orgwjgnet.comfrontiersin.orgnih.gov.

This compound has been identified as an allosteric inhibitor of MALT1 protease activity guidetopharmacology.orgguidetopharmacology.org. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a paracaspase involved in immune signaling pathways, and its inhibition is considered a potential therapeutic strategy for severe autoimmune diseases guidetopharmacology.org. Studies have shown that this compound's MALT1 inhibitory action was effective in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis guidetopharmacology.org. Furthermore, MALT1 inhibitors have demonstrated the ability to induce cell death in MALT1-dependent lymphomas in both in vitro and in vivo studies guidetopharmacology.org. This compound has also been identified as a RANKL inhibitor guidetopharmacology.org.

Research into the off-target activities of compounds is crucial for understanding their full pharmacological profile and potential therapeutic or adverse effects researchgate.netresearchgate.net. While the term "off-target" can sometimes imply undesirable interactions, in the context of drug repositioning and novel target discovery, identifying interactions with targets other than the primary intended one can reveal new therapeutic possibilities researchgate.netresearchgate.netplos.org. Studies utilizing computational approaches and high-throughput screening methods are being employed to map the interaction space of compounds like this compound against a wide range of protein targets researchgate.netplos.org.

Inhibition of Glucose Uptake Mechanisms

This compound has been shown to influence glucose metabolism. Specifically, this compound HCl has been reported to increase glucose levels in the blood by inhibiting the uptake of glucose by cells biosynth.com. Inhibition of glucose uptake mechanisms is an area of research for various therapeutic applications, particularly in conditions where aberrant glucose metabolism is a factor, such as cancer wjgnet.comfrontiersin.orgnih.govmdpi.com. Cancer cells often exhibit increased glucose uptake to fuel their rapid proliferation, making glucose transporters (GLUTs) potential therapeutic targets wjgnet.comfrontiersin.orgmdpi.com. Inhibitors of GLUTs aim to limit the glucose supply to cancer cells, thereby restricting their growth wjgnet.comfrontiersin.org. While the specific mechanisms and the extent to which this compound inhibits glucose uptake pathways like GLUTs require further detailed investigation, this observed activity suggests a potential area for therapeutic exploration wjgnet.comfrontiersin.orgnih.govmdpi.com.

Exploration of Other Receptor Interactions Beyond Neurotransmission

Beyond its historical interaction with neurotransmitter receptors, particularly dopamine (B1211576) receptors where it acted as an antagonist wikipedia.orgnih.gov, research is exploring other receptor interactions of this compound science.govscience.gov. Phenothiazine derivatives, in general, have been investigated for their interactions with a variety of biological targets science.govscience.govbrieflands.com. Studies have explored how modifications to the phenothiazine structure can influence their interaction with different receptor systems, including those not directly involved in neurotransmission science.govscience.gov. For instance, some phenothiazine derivatives have shown activity as inhibitors of protein kinase C science.gov. While specific detailed research on this compound's interactions with a broad range of non-neurotransmitter receptors is an ongoing area of investigation, the known promiscuity of the phenothiazine class suggests the potential for interactions with various other receptors and biological targets science.govscience.govbrieflands.com. Identifying these interactions is crucial for understanding the full therapeutic potential and potential off-target effects of this compound researchgate.netresearchgate.net.

Translational Research and Future Directions in Pecazine Studies

Bridging Basic Research Findings to Potential Clinical Applications

Basic research has revealed that Pecazine acts as a potent and selective inhibitor of the MALT1 protease and also inhibits RANKL. guidetomalariapharmacology.orgmedchemexpress.com MALT1 is a key signaling protein involved in immune cell activation and proliferation, particularly in certain types of lymphoma. medchemexpress.com RANKL is a protein crucial for osteoclast formation and activity, playing a role in bone remodeling and certain bone-related pathologies. The identification of these molecular targets provides a scientific basis for exploring this compound's potential in conditions where modulating MALT1 or RANKL activity could be therapeutically beneficial. medchemexpress.com

For instance, research indicates that this compound's inhibition of MALT1 protease affects the viability of activated B cell subtype of diffuse large B cell lymphoma (ABC-DLBCL) cells by enhancing apoptosis. medchemexpress.com This finding, derived from in vitro studies, represents a crucial step in translating basic molecular insights into a potential strategy for cancer treatment. medchemexpress.com The process of translational research aims to convert such fundamental scientific discoveries into potential clinical applications, including the development of new drugs or therapies. parisbraininstitute.orgopenaccessjournals.com

Development of Preclinical Models for Emerging Indications

The exploration of this compound for emerging indications, such as certain types of lymphoma, necessitates the development and utilization of appropriate preclinical models that can accurately recapitulate the human disease context. Preclinical models are essential tools for assessing the efficacy of novel therapeutics prior to clinical trials. nih.gov

Studies investigating this compound's effects on ABC-DLBCL cells have utilized in vitro cell line models. medchemexpress.com Furthermore, in vivo preclinical models, such as xenograft models in immunodeficient mice, have been employed to evaluate this compound's ability to interfere with tumor growth and induce apoptosis in ABC-DLBCL cell lines. medchemexpress.com These models, where human cancer cells are transplanted into mice, aim to maintain the heterogeneity of the primary tumor and provide a more relevant system for studying therapeutic responses. unimib.it While traditional preclinical models have faced criticism for not fully replicating the complexity of human cancer, ongoing efforts focus on developing improved models that incorporate aspects like the tumor microenvironment and genetic alterations. nih.govunimib.itfrontiersin.orgnih.gov The development and refinement of such models are crucial for assessing this compound's therapeutic potential in its newly identified target areas.

Research Methodologies for Re-evaluating this compound's Therapeutic Potential

Re-evaluating this compound's therapeutic potential in the context of its MALT1 and RANKL inhibitory properties employs methodologies distinct from its historical assessment in psychopharmacology. Current research utilizes techniques focused on molecular and cellular effects, as well as in vivo efficacy in disease-specific models.

Methodologies include in vitro assays to determine the half-maximal inhibitory concentration (IC50) of this compound against MALT1 protease. medchemexpress.com Cell viability studies are conducted to assess its impact on cancer cells. medchemexpress.com In vivo studies involve administering this compound to animal models of disease (e.g., xenograft models) and evaluating outcomes such as tumor growth inhibition and induction of apoptosis using techniques like immunohistochemistry and molecular marker analysis. medchemexpress.com

This contrasts with the methodologies used in older psychopharmacology research, which primarily involved clinical trials assessing behavioral and psychiatric symptoms. plos.orgcambridge.org The evolution of research methodologies in psychopharmacology over time has emphasized improved study design, reporting, and statistical analysis to increase internal validity. plos.org Applying rigorous modern research methodologies is crucial for accurately re-evaluating this compound's potential in its newly identified roles.

Ethical Considerations and Historical Lessons in Psychopharmacology Research

This compound's history as a psychotropic medication that was eventually withdrawn due to efficacy concerns and safety issues provides valuable historical lessons relevant to its current re-evaluation. wikipedia.org Ethical considerations in psychopharmacology research emphasize principles such as respect for persons, beneficence, nonmaleficence, and justice. nih.gov

The re-evaluation of a compound with a history of use in a different therapeutic area necessitates careful consideration of past findings and the reasons for its withdrawal. While the current research focuses on different targets and potential indications, the historical experience underscores the importance of rigorous scientific investigation, transparency, and prioritizing patient safety. Lessons from the history of psychopharmacology highlight the need for robust evidence of efficacy and a thorough understanding of a drug's profile before widespread clinical use. plos.orgnih.gov Ethical considerations are paramount when translating research findings into potential clinical applications, particularly for compounds with a prior history in human subjects. nih.govnih.govpsychiatrictimes.com

Unmet Research Needs and Future Investigative Priorities for this compound

Despite the promising basic research findings regarding this compound's activity against MALT1 and RANKL, several unmet research needs and future investigative priorities remain to fully understand its therapeutic potential in these new areas.

Key priorities include a more comprehensive characterization of this compound's mechanism of action at the molecular level, particularly in different cellular contexts relevant to potential emerging indications. Further research is needed to identify specific patient populations who might benefit most from therapies targeting MALT1 or RANKL with compounds like this compound. This could involve exploring biomarkers that predict response.

Q & A

Q. How can contradictory findings in Pecazine's efficacy across clinical trials be resolved methodologically?

- Methodological Answer : Perform meta-analysis with subgroup stratification (e.g., patient demographics, dosing regimens) to identify confounding variables. Assess study quality using tools like GRADE criteria (e.g., risk of bias, indirectness). Replicate discordant results in controlled settings (e.g., harmonized protocols across labs) and publish negative findings to reduce publication bias .

- Example Conflict : Trial A reports 60% response rate (n=100), while Trial B shows 30% (n=150). Meta-analysis reveals Trial A excluded patients with comorbidities, skewing results.

Q. What strategies enhance the methodological rigor of this compound's long-term neurotoxicity studies?

- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Use longitudinal designs with staggered sacrifice timepoints (e.g., 6, 12, 18 months).

- Ethical : Comply with ARRIVE 2.0 guidelines for humane endpoints.

- Relevant : Include biomarkers like glial fibrillary acidic protein (GFAP) for neuroinflammation monitoring .

Q. How can researchers optimize computational models to predict this compound's interactions with dopamine receptors?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to assess binding stability. Validate models against crystallographic data (e.g., PDB ID: 6CM4 for D2 receptor). Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Data Contradiction & Synthesis

Q. What frameworks are effective for reconciling discrepancies in this compound's metabolic pathways reported across studies?

- Methodological Answer : Apply PICOS framework to harmonize variables:

- Population : Liver microsomes from consistent species (e.g., human vs. rat).

- Intervention : Standardized cofactors (e.g., NADPH concentration).

- Outcome : Unified metabolite quantification (e.g., AUC ratios).

Publish raw data in repositories like ChEMBL to enable cross-study validation .

Ethical & Reproducibility Guidelines

Q. How can researchers ensure data integrity when publishing this compound-related findings?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Findable : Deposit spectra (e.g., NMR, HRMS) in Figshare with DOI.

- Reproducible : Share synthetic protocols (e.g., reaction temperature, catalyst loading) in Supplementary Information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.